![molecular formula C10H13F3N2O2 B2365406 ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174880-02-4](/img/structure/B2365406.png)
ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the molecular formula C10H13F3N2O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate consists of a pyrazole ring substituted with a trifluoromethyl group at the 5-position and an ethyl butanoate group at the 4-position . The exact 3D structure and conformation would require further computational or experimental studies.Chemical Reactions Analysis
While specific chemical reactions involving ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate are not detailed in the available literature, pyrazole compounds are known to participate in a variety of chemical reactions. These include reactions with electrophiles, nucleophiles, and radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate are not extensively documented. The molecular weight of the compound is 250.22 . Further properties such as melting point, boiling point, solubility, and spectral data would require additional experimental determination.Direcciones Futuras
The future directions for research on ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate could include detailed studies on its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could also be interesting to explore its potential pharmacological properties .
Propiedades
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMFKJWELZLCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)
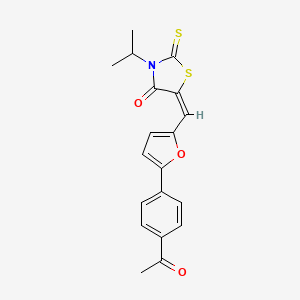

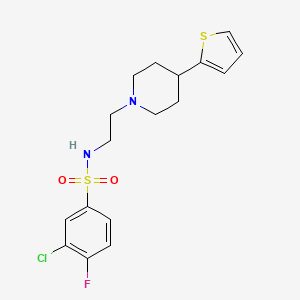
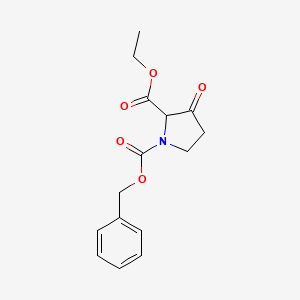
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)
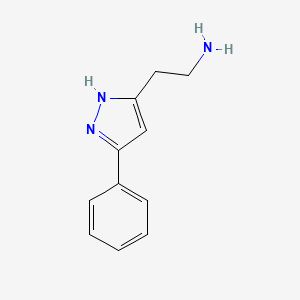
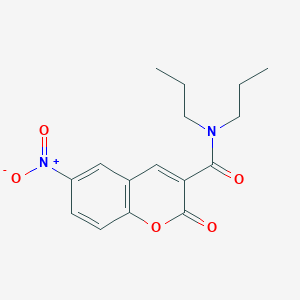
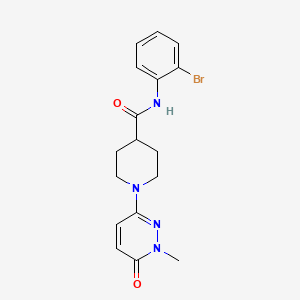
![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)